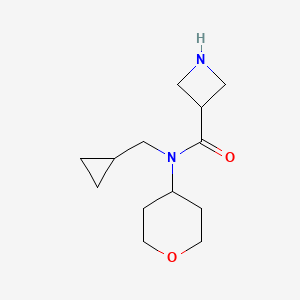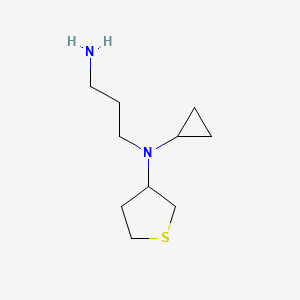![molecular formula C9H12N2O B1477696 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine CAS No. 2098081-48-0](/img/structure/B1477696.png)
2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine
Overview
Description
2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine is the Traf2- and Nck-interacting protein kinase (TNIK). TNIK is a downstream signal protein of the Wnt/β-catenin pathway . It is also a potent inhibitor of the Rho-associated protein kinases (ROCKs) .
Mode of Action
This compound interacts with its targets by binding to the active sites of TNIK and ROCKs. This binding inhibits the kinase activity of these proteins, leading to a decrease in the downstream signaling of the Wnt/β-catenin pathway and the ROCK pathway .
Biochemical Pathways
The inhibition of TNIK and ROCKs by this compound affects the Wnt/β-catenin and ROCK signaling pathways. These pathways play crucial roles in cell proliferation, migration, and survival. The inhibition of these pathways can lead to decreased cell proliferation and migration .
Pharmacokinetics
It is known that the compound has favorable pharmacokinetic properties . The absorption, distribution, metabolism, and excretion (ADME) properties of the compound and their impact on its bioavailability need further investigation.
Result of Action
The inhibition of TNIK and ROCKs by this compound leads to a decrease in cell proliferation and migration. This can result in the suppression of colorectal cancer (CRC) cell proliferation and migration in in vitro assays . It also shows considerable antitumor activity in the HCT116 xenograft mouse model .
Biochemical Analysis
Biochemical Properties
2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-amine plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as Traf2- and Nck-interacting protein kinase (TNIK), which is a downstream signal protein of the Wnt/β-catenin pathway . The interaction with TNIK suggests that this compound may influence cell signaling pathways and potentially modulate gene expression. Additionally, the compound’s structure allows it to form hydrogen bonds and other non-covalent interactions with proteins, enhancing its binding affinity and specificity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to suppress colorectal cancer cell proliferation and migration in in vitro assays . It influences cell function by modulating cell signaling pathways, particularly the Wnt/β-catenin pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can affect gene expression by altering the activity of transcription factors and other regulatory proteins involved in cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound has been identified as a potent inhibitor of TNIK, with an IC50 value of 0.026 ± 0.008 μM . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions within the active site of the enzyme. Additionally, this compound may induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its stability under controlled conditions, allowing for sustained inhibition of TNIK and other target enzymes . Prolonged exposure to the compound may lead to degradation and reduced efficacy, necessitating careful monitoring and optimization of experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TNIK and suppresses tumor growth without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a narrow therapeutic window. These findings highlight the importance of dose optimization to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, to form metabolites that are more easily excreted from the body . These metabolic processes are mediated by enzymes such as cytochrome P450 oxidases and transferases, which play a crucial role in determining the compound’s pharmacokinetic properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux across cellular membranes . Additionally, binding proteins such as albumin may influence the compound’s distribution and accumulation in various tissues, affecting its overall bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins involved in cell signaling and metabolism . Post-translational modifications, such as phosphorylation and ubiquitination, may further regulate the compound’s localization and activity by directing it to specific cellular compartments or organelles. These localization mechanisms ensure that this compound exerts its effects precisely and efficiently within the cell.
Properties
IUPAC Name |
3,5-dihydro-2H-1,4-benzoxazepin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-11-5-6-12-9-4-2-1-3-8(9)7-11/h1-4H,5-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKXKNNYNHJXKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CN1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















